molecular formula C31H30N4O3 B14223186 9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole CAS No. 528862-13-7

9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole

Cat. No.: B14223186
CAS No.: 528862-13-7
M. Wt: 506.6 g/mol
InChI Key: PBUBUXHMEVYAKH-UHFFFAOYSA-N
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Description

9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole typically involves a multi-step process. One common method includes the following steps:

    Diazotization: The process begins with the diazotization of 2-methyl-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenylhexyl ether in the presence of a base such as sodium hydroxide to form the azo compound.

    Carbazole Attachment: Finally, the azo compound is reacted with 9H-carbazole under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group using reducing agents like sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and carbazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium dithionite or hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbazole and phenoxy derivatives.

Scientific Research Applications

9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole has several scientific research applications:

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Chemistry: Serves as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Mechanism of Action

The mechanism of action of 9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with cellular proteins and enzymes, affecting their function.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and differentiation. The azo group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate
  • 6-(4-(p-tolyldiazenyl)phenoxy)hexyl methacrylate
  • (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione

Uniqueness

9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole is unique due to its specific structural features, which confer distinct electronic and photophysical properties. These properties make it particularly suitable for applications in advanced materials and biological research.

Properties

CAS No.

528862-13-7

Molecular Formula

C31H30N4O3

Molecular Weight

506.6 g/mol

IUPAC Name

[4-(6-carbazol-9-ylhexoxy)phenyl]-(2-methyl-4-nitrophenyl)diazene

InChI

InChI=1S/C31H30N4O3/c1-23-22-25(35(36)37)16-19-29(23)33-32-24-14-17-26(18-15-24)38-21-9-3-2-8-20-34-30-12-6-4-10-27(30)28-11-5-7-13-31(28)34/h4-7,10-19,22H,2-3,8-9,20-21H2,1H3

InChI Key

PBUBUXHMEVYAKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)OCCCCCCN3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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